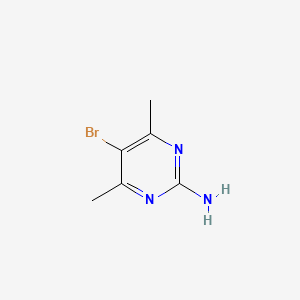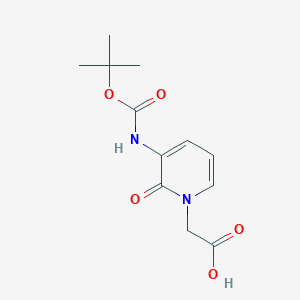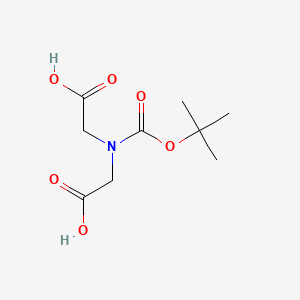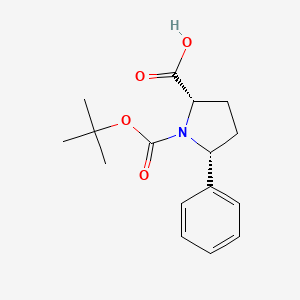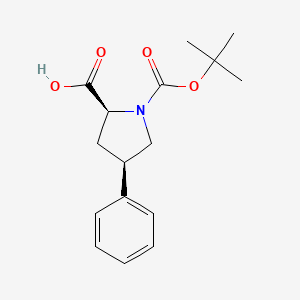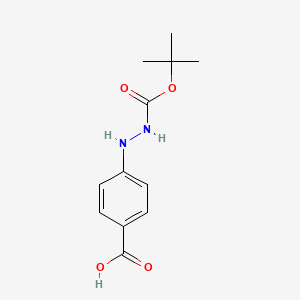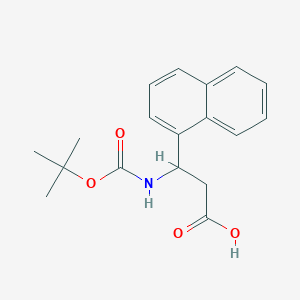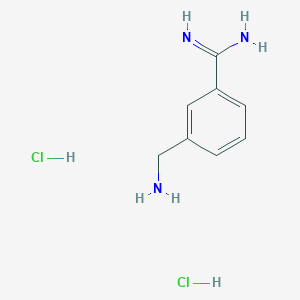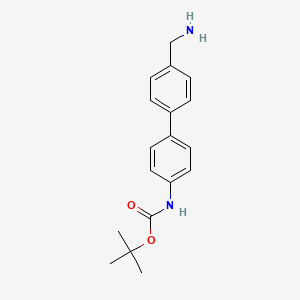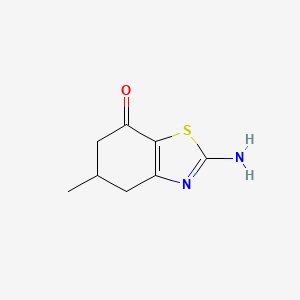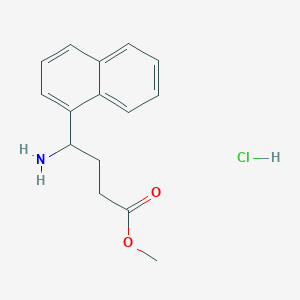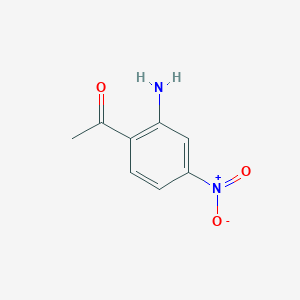![molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9](/img/structure/B1270902.png)
6-Bromo-4-methyl-1H-benzo[d]imidazole
Übersicht
Beschreibung
6-Bromo-4-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzimidazole .
Synthesis Analysis
Imidazole, the core structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole consists of a benzimidazole core with a bromine atom at the 6-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
6-Bromo-4-methyl-1H-benzo[d]imidazole has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 151, as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-Bromo-4-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a crucial component in many drugs with antimicrobial properties. This compound can be synthesized into various derivatives that exhibit antibacterial and antifungal activities, making it valuable in the development of new medications to combat resistant strains of microbes .
Anti-tubercular Agents
The compound has been utilized in the synthesis of molecules with anti-tubercular activity. For instance, derivatives of this compound have been evaluated against Mycobacterium tuberculosis strains, showing promise as a part of combination therapies to treat tuberculosis, especially in cases where resistance to traditional drugs is an issue .
Anticancer Research
Imidazole-containing compounds like 6-Bromo-4-methyl-1H-benzo[d]imidazole are being explored for their anticancer properties. They can be used to create molecules that interfere with cancer cell growth and proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer treatment protocols .
Synthesis of Functional Molecules
This compound serves as a key intermediate in the synthesis of functional molecules used in various applications, including pharmaceuticals and materials science. The ability to introduce substitutions at specific positions on the imidazole ring allows for the creation of molecules with desired properties .
Chemical Synthesis and Drug Development
The imidazole ring is a common motif in many drugs, and 6-Bromo-4-methyl-1H-benzo[d]imidazole provides a versatile starting point for the synthesis of these compounds. Its reactivity allows for the construction of complex molecules that can be used in the development of new drugs .
Research on Heterocyclic Chemistry
As a heterocyclic compound, 6-Bromo-4-methyl-1H-benzo[d]imidazole is of significant interest in the field of heterocyclic chemistry. It is used in academic research to study the properties and reactions of imidazole rings, which are important in many biological processes .
Safety and Hazards
Wirkmechanismus
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOSLNWOXGYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363958 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1H-benzo[d]imidazole | |
CAS RN |
255064-10-9 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


